molecular formula C11H13FN2O4 B1387081 Tert-butyl 5-fluoro-2-nitrophenylcarbamate CAS No. 362670-06-2

Tert-butyl 5-fluoro-2-nitrophenylcarbamate

Cat. No.: B1387081
CAS No.: 362670-06-2
M. Wt: 256.23 g/mol
InChI Key: KQXLDRFQXVVIJB-UHFFFAOYSA-N
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Description

Tert-butyl 5-fluoro-2-nitrophenylcarbamate: is a chemical compound with the molecular formula C11H13FN2O4 and a molecular weight of 256.23 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Tert-butyl 5-fluoro-2-nitrophenylcarbamate can undergo nucleophilic substitution reactions due to the presence of the nitro group.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can also undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly documented.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Reduction: Conversion of the nitro group to an amino group, forming tert-butyl 5-fluoro-2-aminophenylcarbamate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 5-fluoro-2-nitrophenylcarbamate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways and molecular targets can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

    Tert-butyl 5-fluoro-2-aminophenylcarbamate: A reduction product of tert-butyl 5-fluoro-2-nitrophenylcarbamate.

    Tert-butyl 5-chloro-2-nitrophenylcarbamate: A similar compound with a chlorine atom instead of a fluorine atom.

Uniqueness: this compound is unique due to the presence of both a fluorine atom and a nitro group, which impart distinct chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitro group provides a site for further chemical modifications .

Biological Activity

Tert-butyl 5-fluoro-2-nitrophenylcarbamate is a chemical compound with significant potential in medicinal chemistry due to its biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C_{11}H_{12}F_{1}N_{2}O_{3}
  • Molecular Weight : 256.23 g/mol
  • Functional Groups : The compound contains a tert-butyl group, a nitro group, and a carbamate moiety, which contribute to its reactivity and biological interactions.

Biological Activities

This compound exhibits several biological activities, particularly in enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit specific enzymes, such as:

  • PCSK9 Inhibition : Derivatives of nitrophenylcarbamates have been explored for their ability to inhibit protein convertase subtilisin/kexin type 9 (PCSK9), which plays a crucial role in cholesterol metabolism and cardiovascular disease management.
  • FAAH Inhibition : Some studies suggest that modifications to the nitrophenyl group can enhance binding affinity to fatty acid amide hydrolase (FAAH), a target for pain relief and anti-inflammatory therapies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The nitro group can undergo reduction, forming reactive intermediates that interact with enzymes or receptors, modulating their activity.
  • Binding Affinity : The presence of fluorine and other substituents enhances the compound's binding affinity to specific targets, which is critical for its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of 5-fluoro-2-nitroaniline with tert-butyl chloroformate in the presence of a base such as pyridine. This process can be characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.

Case Studies

Several case studies highlight the compound's potential in different therapeutic contexts:

  • Cardiovascular Research : A study explored the role of PCSK9 inhibitors derived from nitrophenylcarbamates in managing cholesterol levels. The findings indicated that these compounds could significantly lower LDL cholesterol levels in preclinical models.
  • Pain Management : Research on FAAH inhibitors has shown that modifications to the structure of carbamates can lead to increased efficacy in pain relief models. For instance, certain derivatives displayed sub-nanomolar inhibitory potency against FAAH, indicating their potential as analgesics.
  • Neurodegenerative Diseases : Compounds similar to this compound have been investigated for their effects on neurodegenerative diseases through inhibition of histone deacetylases (HDACs), which are implicated in various neurological disorders .

Summary Table of Biological Activities

Activity TypeTarget Enzyme/ReceptorPotential Application
Enzyme InhibitionPCSK9Cholesterol management
Enzyme InhibitionFAAHPain relief and anti-inflammatory
Receptor ModulationHDACsNeurodegenerative disease treatment

Properties

IUPAC Name

tert-butyl N-(5-fluoro-2-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-8-6-7(12)4-5-9(8)14(16)17/h4-6H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXLDRFQXVVIJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A flame-dried pressure vessel was charged with 5-fluoro-2-nitrobenzoic acid 118 (5.00 g, 27.0 mmol) and dry t-butyl alcohol (50 mL). To this solution were successively added N,N-di-isopropyl-N-ethylamine (5 mL) and diphenylphosphorylazide (6.42 mL, 29.7 mmol). The vessel was closed with teflon cap and the mixture was heated at 90° C. for 2 h. It was then allowed to cool to r.t. over 16 h. The solvent was removed in vacuo and the residue was partitioned between EtOAc and H2O. The aqueous layer was extracted with fresh EtOAc and the combined organic layers were washed with HCl 1N, sat. NaHCO3, brine, dried over MgSO4, filtered and concentrated. The resulting yellow oil was purified by flash chromatography on silica gel using EtOAc/hexanes (10:90) as an eluent, affording the title compound 119 (6.03 g, 87% yield) as light yellow crystals. LRMS: (m/z): 279.3 (M+Na+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
6.42 mL
Type
reactant
Reaction Step Three
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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